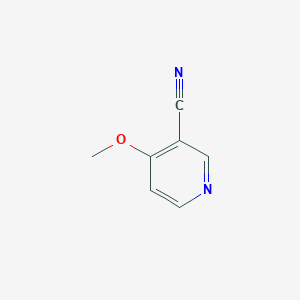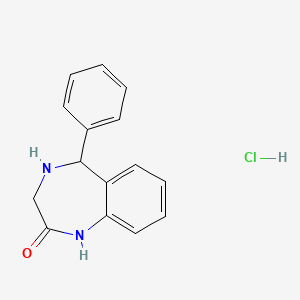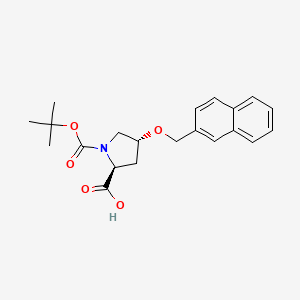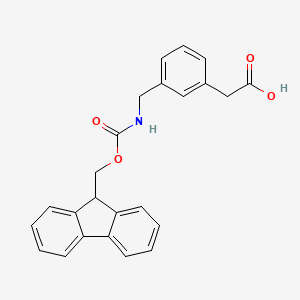
2-(4-ブロモフェニル)-N'-ヒドロキシエタンイミドアミド
概要
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The bromophenyl group is likely to be planar due to the structure of the phenyl ring, while the hydroxyethanimidamide group may have some rotational freedom around its bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the hydroxyethanimidamide group, which contains several polar bonds and potentially acidic or basic sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point, while the hydroxyethanimidamide group could allow for hydrogen bonding, influencing its solubility in different solvents .科学的研究の応用
抗菌活性
この化合物は、その潜在的な抗菌活性について研究されてきました。 ある研究では、類似の化合物、N-(4-(4-ブロモフェニル)チアゾール-2-イル)-2-クロロアセトアミドの誘導体が合成され、細菌(グラム陽性菌およびグラム陰性菌)および真菌種に対するそのin vitro抗菌活性について評価されました。 .
抗癌活性
同じ研究では、これらの誘導体の抗癌活性も評価されました。 スルホロダミンB(SRB)アッセイにより、エストロゲン受容体陽性ヒト乳癌細胞株(MCF7)に対して試験されました。 . 一部の化合物は有望な結果を示し、この分野におけるさらなる研究の可能性を示しています。
分子ドッキング研究
分子ドッキング研究は、活性化合物の受容体との結合様式を研究するために実施されました。 . この種の研究は、薬物設計において重要です。なぜなら、それは化合物とその標的との相互作用の仕方を理解するのに役立ち、より効果的な薬物の開発を導くことができるからです。
誘導体の合成
この化合物は、さまざまな誘導体の合成に使用されてきました。 たとえば、ピラジノイソキノリン誘導体とN-2-(4-ブロモフェニル)エチルクロロアセトアミドの合成に使用されてきました。 .
アルキルアリールアミノスルフィドの合成
この化合物は、元素硫黄とさまざまなハロゲン化物を用いたアルキルアリールアミノスルフィドの合成にも使用されてきました。 . これは、新しい化学反応の開発におけるその潜在的な用途を示しています。
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(4-bromophenyl)-N’-hydroxyethanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, 2-(4-bromophenyl)-N’-hydroxyethanimidamide has been shown to interact with reactive oxygen species (ROS), influencing oxidative stress pathways .
Cellular Effects
The effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide on various cell types and cellular processes are profound. In HeLa cells, for example, it has been demonstrated to induce cytotoxicity through the generation of singlet oxygen, a reactive oxygen species . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, it can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell viability and function .
Molecular Mechanism
At the molecular level, 2-(4-bromophenyl)-N’-hydroxyethanimidamide exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, it can generate reactive oxygen species, which can cause oxidative damage to cellular components . The compound’s ability to interact with and inhibit specific enzymes plays a crucial role in its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide can change over time. Studies have shown that the compound remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission due to acetylcholinesterase inhibition . At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.
Metabolic Pathways
2-(4-bromophenyl)-N’-hydroxyethanimidamide is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress response . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism may also produce reactive intermediates that contribute to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, 2-(4-bromophenyl)-N’-hydroxyethanimidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(4-bromophenyl)-N’-hydroxyethanimidamide plays a crucial role in its activity and function. Studies have shown that the compound can localize to mitochondria, where it may exert effects on mitochondrial function and oxidative stress . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, influencing its overall biochemical activity .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-N'-hydroxyethanimidamide involves the reaction of 4-bromobenzaldehyde with ethylenediamine to form 2-(4-bromophenyl)ethanimidamide, which is then reacted with hydroxylamine hydrochloride to form the final product.", "Starting Materials": ["4-bromobenzaldehyde", "ethylenediamine", "hydroxylamine hydrochloride"], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with ethylenediamine in ethanol at reflux temperature to form 2-(4-bromophenyl)ethanimidamide.", "Step 2: The resulting 2-(4-bromophenyl)ethanimidamide is then reacted with hydroxylamine hydrochloride in ethanol at room temperature to form 2-(4-bromophenyl)-N'-hydroxyethanimidamide.", "Step 3: The product is isolated by filtration and washed with ethanol and diethyl ether." ] } | |
CAS番号 |
422560-40-5 |
分子式 |
C8H9BrN2O |
分子量 |
229.07 g/mol |
IUPAC名 |
2-(4-bromophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChIキー |
WHICEIACQGPSMU-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1C/C(=N\O)/N)Br |
SMILES |
C1=CC(=CC=C1CC(=NO)N)Br |
正規SMILES |
C1=CC(=CC=C1CC(=NO)N)Br |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
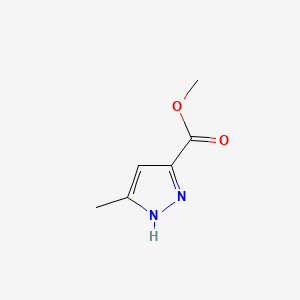


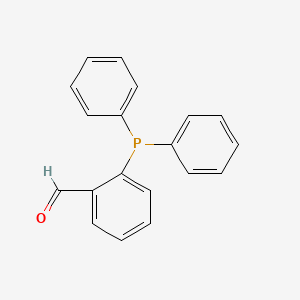
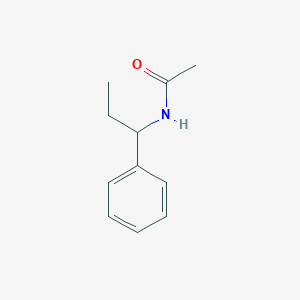
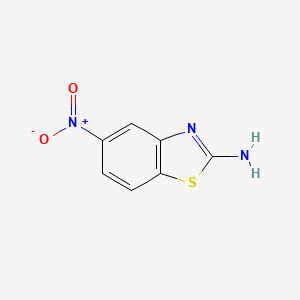
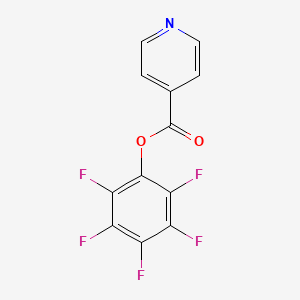
![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)
![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)
